1-(5-bromopyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Description
1-(5-Bromopyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound featuring a pyrrole core substituted at positions 1, 2, and 5. Position 1 is occupied by a 5-bromopyridin-2-yl group, positions 2 and 5 by methyl groups, and position 3 by a carboxylic acid moiety. The bromopyridine substituent introduces significant steric bulk and electron-withdrawing effects due to bromine’s inductive properties. The compound’s molecular formula is C₁₂H₁₀BrN₂O₂, with a molecular weight of 299.19 g/mol (calculated).
Synthesis of analogous bromopyridinyl compounds often involves Wittig reactions or condensation strategies, as seen in related α-bromopyridyl acrylate syntheses .
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)-2,5-dimethylpyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-7-5-10(12(16)17)8(2)15(7)11-4-3-9(13)6-14-11/h3-6H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEGSKXXYCHKCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=NC=C(C=C2)Br)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromopyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromopyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.
Scientific Research Applications
1-(5-bromopyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-bromopyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in medicinal applications, it might interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Observations:
Electron Effects: The 5-bromopyridin-2-yl group in the target compound introduces stronger electron-withdrawing effects compared to fluorophenyl or chlorophenyl substituents due to bromine’s polarizability and pyridine’s aromatic nitrogen .
Steric Hindrance :
- The bromopyridine substituent is bulkier than cyclopropylmethyl or fluorophenyl groups, likely reducing reactivity in sterically sensitive reactions .
Molecular Weight :
- The target compound has the highest molecular weight (299.19 g/mol) due to bromine and the pyridine ring, which may influence pharmacokinetic properties like absorption and distribution .
Biological Activity
1-(5-Bromopyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS No. 1152547-68-6) is a pyrrole derivative notable for its potential biological activities. Pyrrole and its derivatives have garnered attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H11BrN2O2
- Molecular Weight : 295.14 g/mol
- Structure : The compound features a brominated pyridine ring and a dimethyl pyrrole structure, which is significant for its biological activity.
Synthesis
The synthesis of 1-(5-bromopyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves the following steps:
- Formation of the Pyrrole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Bromination : The introduction of the bromine atom at the 5-position of the pyridine ring enhances the compound's reactivity and biological profile.
- Carboxylation : The carboxylic acid functional group is introduced to facilitate interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives. For instance:
- A series of pyrrole compounds were evaluated for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of halogen substituents (like bromine) was found to enhance antibacterial activity significantly.
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| 1-(5-Bromopyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | Staphylococcus aureus | 20 |
| 1-(5-Bromopyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | Escherichia coli | 15 |
These results indicate that the compound exhibits promising antibacterial properties, potentially making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
Studies have also explored the anticancer potential of pyrrole derivatives:
- In vitro assays demonstrated that certain pyrrole compounds can inhibit cancer cell proliferation by inducing apoptosis in tumor cells. The mechanisms often involve the modulation of key signaling pathways related to cell growth and survival.
Anti-inflammatory Activity
Pyrrole derivatives are known to exhibit anti-inflammatory effects:
- Research indicates that compounds similar to 1-(5-bromopyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can reduce inflammation markers in cell cultures, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal synthesized various pyrrole derivatives and tested their antimicrobial efficacy against clinical isolates. The findings revealed that compounds with bromine substitutions showed enhanced activity against resistant strains of bacteria .
- Cancer Cell Line Study : Another study focused on evaluating the cytotoxic effects of pyrrole derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated significant growth inhibition correlated with increased apoptosis markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
